N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide
Description
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide is a synthetic sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core substituted with methyl groups at positions 8 and 10, and a cyclohexanesulfonamide moiety at position 2. The dibenzo[b,f][1,4]oxazepine scaffold is structurally analogous to dibenzo[b,f][1,4]thiazepines (with sulfur replacing oxygen in the seven-membered ring), which have been extensively explored as dopamine D2 receptor antagonists .
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)cyclohexanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-14-8-10-20-18(12-14)23(2)21(24)17-13-15(9-11-19(17)27-20)22-28(25,26)16-6-4-3-5-7-16/h8-13,16,22H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTSZNRXDOIKES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4CCCCC4)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. Its unique structure and substituents suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available research findings, case studies, and chemical properties.
Chemical Structure and Properties
The compound features a dibenzodiazepine core fused with an oxazepine ring, characterized by the following structural formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₄S |
| Molecular Weight | 367.43 g/mol |
| CAS Number | 921899-27-6 |
The presence of dimethyl groups at positions 8 and 10 and an oxo group at position 11 enhances its chemical reactivity and potential interaction with biological targets.
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class may exhibit various biological activities, including:
- Antidepressant Effects : Similar compounds have shown efficacy in modulating serotonin and norepinephrine levels in the brain.
- Antipsychotic Activity : Some derivatives have been investigated for their ability to act as dopamine D2 receptor antagonists, which are crucial in treating schizophrenia and other psychotic disorders .
Case Studies
- Neuropharmacological Studies : A study conducted on analogs of dibenzo[b,f][1,4]oxazepines demonstrated significant activity in reducing depressive-like behaviors in animal models. The mechanism was linked to the modulation of neurotransmitter systems.
- Antitumor Activity : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
- Anti-inflammatory Properties : Research has indicated that derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Comparative Analysis with Related Compounds
The following table summarizes the biological activity of related compounds to highlight differences and similarities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(8-methylbenzothiazolyl)carbamate | Different heterocyclic ring | Antimicrobial properties |
| Methyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate | Similar oxazepine structure | Potential histone deacetylase inhibitor |
| N-(5-methylisothiazolyl)carbamate | Isothiazole ring instead of oxazepine | Antifungal activity |
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide. Research indicates that this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:
- In vitro studies demonstrated significant cytotoxicity against breast and lung cancer cell lines.
- Mechanistic insights suggest that the compound induces apoptosis via the intrinsic pathway, activating caspases and altering mitochondrial membrane potential.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against a range of bacterial strains, including:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Exhibited activity against Escherichia coli.
The antimicrobial mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Neuroprotective Effects
Preliminary research indicates potential neuroprotective effects of this compound in models of neurodegenerative diseases. It may exert protective effects against oxidative stress and inflammation in neuronal cells.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cells (MCF-7). The results showed:
- IC50 Value : 15 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis confirmed by flow cytometry and Western blot analysis for caspase activation.
Case Study 2: Antimicrobial Activity
In another study focusing on the antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus. The findings included:
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL.
- Mechanism : Disruption of cell wall synthesis was suggested through electron microscopy analysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally and functionally related analogs, emphasizing synthetic routes, physicochemical properties, and pharmacological implications.
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents/Modifications | Key Biological Activity/Application | Reference |
|---|---|---|---|---|
| N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide | Dibenzo[b,f][1,4]oxazepine | 8,10-dimethyl; cyclohexanesulfonamide at C2 | Hypothesized CNS modulation (inferred) | [5, 6] |
| N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide | Dibenzo[b,f][1,4]thiazepine | 10-ethyl; 5-oxide; 2-(4-methoxyphenyl)acetamide at C8 | Dopamine D2 receptor antagonism | [1, 2] |
| 10-Benzyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid | Dibenzo[b,f][1,4]thiazepine | 10-benzyl; carboxylic acid at C8 | Intermediate for receptor antagonist synthesis | [4] |
| 8-Methyl-2-nitrodibenz[b,f][1,4]oxazepine | Dibenzo[b,f][1,4]oxazepine | 8-methyl; nitro group at C2 | Anticonvulsant candidate | [3] |
| N,8-Dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide | Dibenzo[b,f][1,4]oxazepine | 8-methyl; N-methyl-(4-methylphenyl)sulfonamide at C2 | Structural analog with enhanced lipophilicity | [6] |
Key Observations
Core Heteroatom Influence :
- Replacement of oxygen with sulfur in the dibenzo[b,f][1,4]thiazepine core (e.g., compounds from [1, 2, 4]) alters electronic properties and receptor binding. Sulfur-containing analogs exhibit stronger dopamine D2 receptor antagonism due to enhanced π-π stacking and hydrophobic interactions .
- Oxygen-containing dibenzo[b,f][1,4]oxazepines (e.g., the target compound and [3, 6]) are associated with anticonvulsant activity, likely due to improved blood-brain barrier penetration .
Substituent Effects: Position 8 and 10 Methyl Groups: The 8,10-dimethyl substitution in the target compound may enhance metabolic stability compared to ethyl or benzyl groups in thiazepine derivatives (e.g., [1, 4]) . Sulfonamide Moieties: Cyclohexanesulfonamide (target compound) versus tetrahydronaphthalene- or toluene-sulfonamide derivatives (e.g., [5, 6]) influences solubility and target selectivity.
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for analogous sulfonamides, involving NaH-mediated alkylation in DMF followed by HPLC purification (e.g., [1, 4]). In contrast, nitro-substituted oxazepines (e.g., [3]) employ Schiff base cyclization and borohydride reduction.
Anticonvulsant oxazepines (e.g., [3]) demonstrate ED₅₀ values of 15–30 mg/kg in rodent models.
Critical Analysis of Evidence
- Contradictions : Thiazepine derivatives ([1, 2, 4]) prioritize D2 receptor antagonism, whereas oxazepines ([3, 5, 6]) focus on anticonvulsant or uncharacterized CNS effects. This suggests divergent structure-activity relationships (SAR) based on heteroatom choice.
- Gaps: No direct pharmacological data exists for the target compound. Its activity must be inferred from analogs, necessitating further in vitro/in vivo validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
